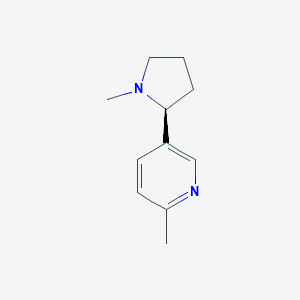

Nicotine, 6-methyl-

Description

BenchChem offers high-quality Nicotine, 6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotine, 6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13270-56-9 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3/t11-/m0/s1 |

InChI Key |

SWNIAVIKMKSDBJ-NSHDSACASA-N |

SMILES |

CC1=NC=C(C=C1)C2CCCN2C |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@@H]2CCCN2C |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCCN2C |

Other CAS No. |

13270-56-9 |

Synonyms |

6-Methylnicotine; (S)-2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; _x000B_(S)-6-Methylnicotine; 6-Methylnicotine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Properties of (S)-6-Methylnicotine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-6-Methylnicotine, a synthetic analog of nicotine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

(S)-6-Methylnicotine, a derivative of nicotine, possesses a methyl group at the 6-position of the pyridine ring. This structural modification influences its chemical and pharmacological characteristics.[1] Below is a summary of its key chemical identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | [1][2] |

| CAS Number | 13270-56-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆N₂ | [2][3][4] |

| Molecular Weight | 176.26 g/mol | [2] |

| Appearance | Neat | [4] |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Analysis: Experimental Protocols

Synthesis of Racemic 6-Methylnicotine

A common synthetic route to produce racemic 6-methylnicotine involves a multi-step process starting from 6-methylnicotinic acid methyl ester and γ-butyrolactone. The following is a representative protocol adapted from available literature.[5][6][7]

Step 1: Condensation

-

Dissolve γ-butyrolactone in an appropriate organic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran).

-

Cool the solution to 0°C.

-

Add a strong base, such as sodium hydride (NaH), in batches and stir for 30 minutes.

-

Add methyl 6-methylnicotinate to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Ring Opening and Decarboxylation

-

To the product from Step 1, add a small amount of 5% dilute hydrochloric acid until gas evolution ceases.

-

Add concentrated hydrochloric acid and 1,4-dioxane.

-

Heat the mixture to 95°C and maintain for 5 hours, monitoring completion by TLC.

-

Cool the reaction to room temperature and neutralize with a 50% sodium hydroxide solution under an ice bath to a pH of 9.

-

Extract the product with an organic solvent and concentrate to dryness.

Step 3: Reduction

-

Dissolve the product from Step 2 in methanol.

-

Add sodium borohydride and react at -10°C for 2 hours.

Step 4: Methylation

-

Dissolve the resulting 2-methyl-5-(pyrrolidin-2-yl)pyridine in methanol.

-

Add paraformaldehyde and heat the mixture to 50°C for approximately 7 hours, monitoring by LC-MS.

-

Remove methanol and excess paraformaldehyde by distillation under reduced pressure.

Step 5: Purification

-

Adjust the pH of the residue to ~11 with 40% sodium hydroxide.

-

Extract the crude product three times with ethyl acetate.

-

Wash the combined organic phases with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

-

Remove the ethyl acetate by distillation under reduced pressure.

-

Purify the final product by vacuum distillation to yield racemic 6-methylnicotine.

Chiral Separation

To obtain the (S)-enantiomer, chiral separation of the racemic mixture is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.[8][9] Alternatively, diastereomeric salt formation with a chiral acid can be employed.[10][11]

Example HPLC Method for Chiral Separation:

-

Column: A polysaccharide-based chiral column (e.g., Lux AMP).[9]

-

Mobile Phase: A suitable mixture of organic solvents, such as hexane and isopropanol with a basic additive like diethylamine.

-

Detection: UV detection at an appropriate wavelength.

Analytical Methods

The identification and quantification of (S)-6-Methylnicotine in various matrices can be achieved using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase, followed by detection and identification by mass spectrometry.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for non-volatile and thermally labile compounds. The sample is separated by liquid chromatography and then ionized and detected by a mass spectrometer.[12]

Pharmacology

(S)-6-Methylnicotine is a nicotine analog that interacts with nicotinic acetylcholine receptors (nAChRs).[1][13]

Binding Affinity to Nicotinic Acetylcholine Receptors

(S)-6-Methylnicotine acts as an agonist at various nAChR subtypes. While specific Ki values for (S)-6-Methylnicotine are not extensively reported, studies on nicotine analogs suggest that methylation on the pyridine ring can alter the binding affinity and potency compared to nicotine.[1]

General Protocol for nAChR Binding Assay: A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor subtype.[14][15]

-

Preparation of Receptor Source: Use cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

-

Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine or [¹²⁵I]epibatidine, is used.

-

Competition Assay:

-

Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((S)-6-Methylnicotine).

-

Allow the binding to reach equilibrium.

-

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Effects

In vivo studies in rats have shown that intravenously administered (S)-6-Methylnicotine exhibits greater acute toxicity compared to equal doses of nicotine.[16]

Signaling Pathways

Upon binding to nAChRs, (S)-6-Methylnicotine is expected to activate downstream signaling cascades similar to those activated by nicotine. These pathways are crucial in mediating the physiological and pathophysiological effects of nicotinic agonists.[3][4]

Nicotinic Acetylcholine Receptor Activation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nicotine - Wikipedia [en.wikipedia.org]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 6. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]

- 7. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]

- 10. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RU2753492C1 - Chiral separation of mixture of nicotine enantiomers - Google Patents [patents.google.com]

- 12. Chemical, pharmacological, and toxicological assessment of 6-methylnicotine | CORESTA [coresta.org]

- 13. researchgate.net [researchgate.net]

- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mckinneyrsa.com [mckinneyrsa.com]

6-methylnicotine synthesis from 6-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 6-methylnicotine from 6-methylnicotinic acid. The following sections provide a comprehensive overview of the chemical reactions, experimental procedures, and quantitative data, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

6-Methylnicotine, a nicotine analog, has garnered interest for its potential applications in various research areas, including its use as a substitute for nicotine in products like electronic cigarettes.[1] Its synthesis from 6-methylnicotinic acid is a multi-step process that involves the initial formation of a methyl ester, followed by a series of reactions to construct the pyrrolidine ring and introduce the N-methyl group. This guide outlines a common and effective synthetic route, providing detailed protocols and data to facilitate its replication and further investigation.

Overall Synthesis Pathway

The synthesis of 6-methylnicotine from 6-methylnicotinic acid can be broadly divided into two major stages:

-

Esterification: The initial step involves the conversion of 6-methylnicotinic acid to its corresponding methyl ester, methyl 6-methylnicotinate. This is a crucial step to activate the carboxylic acid for subsequent reactions.

-

Pyrrolidine Ring Formation and Methylation: Starting from methyl 6-methylnicotinate, a sequence of reactions including an ester condensation, ring-opening, reduction, halogenation, and an amination ring-closure leads to the final product, 6-methylnicotine.[2][3]

The overall workflow of the synthesis is depicted in the following diagram:

Figure 1: Overall workflow for the synthesis of 6-methylnicotine.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the synthesis of 6-methylnicotine, along with quantitative data presented in structured tables for clarity and comparison.

Step 1: Esterification of 6-Methylnicotinic Acid

The conversion of 6-methylnicotinic acid to methyl 6-methylnicotinate is a standard esterification reaction. Two common methods are presented below.

Method A: Sulfuric Acid Catalysis

-

Procedure: A stirred solution of 6-methylnicotinic acid in methanol is treated with a catalytic amount of sulfuric acid. The mixture is then heated at reflux for 17 hours. After cooling, the solvent is removed, and the residue is neutralized and extracted to yield the product.[4]

-

Yield: A documented procedure reports a yield of 75% after purification.[4]

Method B: Gaseous Hydrogen Chloride

-

Procedure: 6-Methylnicotinic acid (0.1 mole) is refluxed in 100 ml of methanol that has been saturated with gaseous hydrogen chloride for one hour. The reaction mixture is then evaporated to dryness. The resulting residue is stirred with a saturated aqueous sodium bicarbonate solution, and the product is extracted with chloroform. The chloroform extract is dried and concentrated to afford methyl 6-methylnicotinate.[5]

| Parameter | Method A: Sulfuric Acid | Method B: Gaseous HCl |

| Catalyst | Sulfuric Acid | Gaseous Hydrogen Chloride |

| Solvent | Methanol | Methanol |

| Reaction Time | 17 hours | 1 hour |

| Temperature | Reflux | Reflux |

| Reported Yield | 75% | Not specified |

Table 1: Comparison of Esterification Methods.

Step 2: Synthesis of 6-Methylnicotine from Methyl 6-methylnicotinate

The following multi-step procedure is based on a patented synthesis method.[2][3]

3.2.1. Ester Condensation Reaction

-

Procedure: To a solution of γ-butyrolactone (9.3 mmol) in 150 ml of N,N-dimethylformamide (DMF) at 0°C, sodium hydride (NaH, 9.9 mmol) is added in batches. After stirring for 30 minutes, methyl 6-methylnicotinate (6.6 mmol) is added. The reaction is allowed to proceed at room temperature for 5 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) to obtain compound I.[2]

-

Note: Tetrahydrofuran (THF) can also be used as a solvent, and sodium tert-butoxide can be used as the base.[2][3]

3.2.2. Ring-Opening Reaction

-

Procedure: A small amount of 5w% dilute hydrochloric acid is added to the solution containing compound I until no more gas evolves. Subsequently, 20 ml of concentrated hydrochloric acid and 20 ml of 1,4-dioxane are added. The mixture is heated to 95°C and reacted for 5 hours. After completion (monitored by TLC), the mixture is cooled to room temperature. The pH is adjusted to 9 by adding a 50% NaOH solution under an ice bath. The organic phase is extracted, concentrated, and dried to yield compound II.[2]

3.2.3. Reduction Reaction

-

Procedure: Compound II is dissolved in 20 ml of methanol. Sodium borohydride (250 mg) is added, and the reaction is carried out at -10°C for 2 hours.[2]

3.2.4. Halogenation and Amination Ring-Closure

-

Procedure: The subsequent steps involve halogenation of the reduced intermediate, followed by an amination ring-closing reaction to form the pyrrolidine ring of 6-methylnicotine.[2][3] The patent describes these as distinct steps to obtain the target product.

| Step | Key Reagents | Solvent | Temperature | Reaction Time |

| Ester Condensation | γ-butyrolactone, NaH | DMF or THF | 0°C to Room Temp. | 5 hours |

| Ring-Opening | Dilute HCl, Conc. HCl | 1,4-Dioxane | 95°C | 5 hours |

| Reduction | Sodium Borohydride | Methanol | -10°C | 2 hours |

Table 2: Reaction Conditions for the Synthesis of 6-Methylnicotine from Methyl 6-methylnicotinate.

A patent describing this overall process reports a final yield of the target product, 6-methylnicotine, to be not lower than 40%, with a purity of not less than 98%.[3]

Signaling Pathway and Logical Relationships

The chemical transformations involved in the synthesis can be visualized as a directed pathway, where each step logically follows the previous one, leading to the final product.

Figure 2: Logical flow of the chemical synthesis.

Conclusion

The synthesis of 6-methylnicotine from 6-methylnicotinic acid is a well-documented process involving several key chemical transformations. This guide provides a detailed overview of the experimental protocols and quantitative data necessary for its successful implementation in a laboratory setting. The provided information, including reaction conditions and yields, serves as a valuable resource for researchers and professionals engaged in the synthesis of nicotine analogs and related compounds. Further optimization of each step may lead to improved yields and purity of the final product.

References

- 1. 6-Methylnicotinic acid | 3222-47-7 [amp.chemicalbook.com]

- 2. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 4. Methyl 6-methylnicotinate | 5470-70-2 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 6-Methylnicotine (CAS Number: 13270-56-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine (6-MN), with CAS number 13270-56-9 for the (S)-enantiomer, is a synthetic analog of nicotine distinguished by a methyl group at the 6-position of the pyridine ring.[1][2][3][4] This structural modification significantly alters its pharmacological and toxicological profile compared to nicotine.[1][5] Emerging as a compound of interest in various consumer products, a thorough understanding of its chemical properties, synthesis, biological interactions, and safety profile is crucial for the scientific community.[2][4] This guide provides a comprehensive overview of 6-methylnicotine, summarizing key data, experimental protocols, and biological pathways to support ongoing research and development efforts.

Chemical and Physical Properties

6-Methylnicotine is a synthetic derivative of nicotine and is not naturally occurring in tobacco plants, although trace amounts have been reported.[1][2] Its fundamental properties are outlined below.

| Property | Value | Source |

| CAS Number | 13270-56-9 ((S)-enantiomer) | [2][6][7] |

| 101540-79-8 (racemic) | [2] | |

| Molecular Formula | C₁₁H₁₆N₂ | [1][6][8] |

| Molecular Weight | 176.26 g/mol | [1][6] |

| IUPAC Name | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | [1][2][6] |

| Canonical SMILES | CC1=NC=C(C=C1)C2CCCN2C | [1] |

| Isomeric SMILES | CC1=NC=C(C=C1)[C@@H]2CCCN2C | [1] |

| InChI Key | SWNIAVIKMKSDBJ-NSHDSACASA-N | [1] |

| LogP (Octanol-Water) | 1.55 (Estimated) | [9] |

Synthesis of 6-Methylnicotine

The synthesis of 6-methylnicotine is an area of active research, with several patented methods.[1] Common approaches involve the modification of nicotine or de novo synthesis from precursors.

Synthesis from Nicotine

A prevalent method involves the direct methylation of nicotine. One such approach utilizes methyl lithium (CH₃Li) as a potent nucleophile to introduce a methyl group onto the pyridine ring of nicotine.[1]

Synthesis from 6-Methylnicotinate

A more controlled synthetic route begins with methyl 6-methylnicotinate and γ-butyrolactone.[1] A detailed, generalized experimental protocol for a multi-step synthesis of racemic 6-methylnicotine is described below, based on publicly available patent information.

Experimental Protocol: Synthesis of Racemic 6-Methylnicotine

-

Reaction of Methyl 6-Methylnicotinate: Dissolve methyl 6-methylnicotinate in a suitable solvent.

-

Formation of 2-methyl-5-(pyrrolidin-2-yl)pyridine: The initial reactants undergo a series of reactions to form this intermediate.

-

Methylation: Dissolve the 2-methyl-5-(pyrrolidin-2-yl)pyridine intermediate in methanol and add paraformaldehyde.

-

Reaction Monitoring: Raise the temperature to 50°C and monitor the reaction's completion using LC-MS over approximately 7 hours.

-

Solvent Removal: Once the reaction is complete, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.

-

pH Adjustment and Extraction: Add a 40% sodium hydroxide aqueous solution to adjust the pH to ~11. Extract the product three times with ethyl acetate.

-

Purification: Recover the ethyl acetate by distillation under reduced pressure. Further purify the crude product by adding an 18% hydrochloric acid aqueous solution and extracting twice with petroleum ether. Adjust the pH of the aqueous phase to 12 with solid sodium hydroxide at -15°C. Extract three times with ethyl acetate.

-

Final Workup: Wash the organic phase twice with a saturated sodium chloride aqueous solution, dry over anhydrous sodium sulfate, and recover the ethyl acetate by distillation.

-

Vacuum Distillation: Perform vacuum distillation at 0.95 Mpa and 140°C to obtain pure 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (racemic 6-methylnicotine).[10]

Characterization and Purity Assessment:

The synthesized 6-methylnicotine should be characterized using a combination of analytical techniques to confirm its identity and purity. These techniques include:

-

¹H NMR Spectroscopy: To confirm the proton environment and structural arrangement.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify components based on retention time and mass-to-charge ratio.

-

Chiral Chromatography: To separate and quantify the enantiomers.

-

Purity Analysis (e.g., GC, HPLC): To quantify the percentage of the desired compound in the sample.[1]

Pharmacology and Biological Activity

The primary molecular targets of 6-methylnicotine are nicotinic acetylcholine receptors (nAChRs).[1][11] The addition of the methyl group at the 6-position of the pyridine ring significantly enhances its interaction with these receptors compared to nicotine.[1]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Studies have demonstrated that 6-methylnicotine exhibits a higher binding affinity for nAChRs than nicotine.[1] Some research indicates it is three times more potent in receptor binding assays.[1] The (S)-enantiomer is the more biologically active form at central α4β2 nAChRs, analogous to (S)-nicotine.[2] This increased potency suggests that 6-methylnicotine may elicit stronger physiological effects.[1] The affinity of 6-substituted nicotine derivatives for nAChRs is influenced by the lipophilicity and volume of the substituent at the 6-position.[1]

Signaling Pathway of nAChR Activation

Metabolism

A 2025 study in mice and human urine identified several metabolites of 6-methylnicotine, including 6-methylcotinine and 6-methyl-3'-hydroxycotinine.[2] The metabolism of 6-methylnicotine shows a shift towards N-oxidation compared to nicotine.[2]

Toxicology and Safety Profile

Toxicological assessments indicate that 6-methylnicotine may have a different and more severe safety profile than nicotine.[1]

Cytotoxicity

In vitro studies using the human bronchial epithelial cell line BEAS-2B have shown that 6-methylnicotine is more cytotoxic than nicotine.[1][2] E-liquids containing 6-methylnicotine significantly increased cytotoxicity in a dose-dependent manner.[1] Furthermore, these e-liquids generated more reactive oxygen species (ROS) in aerosols.[2]

Experimental Workflow for In Vitro Cytotoxicity Assay

In Vivo Toxicity

In animal studies, mice exposed to 6-methylnicotine exhibited acute neurotoxic signs that were not observed with an equimolar dose of nicotine.[2]

Safety Regulations

Regulatory bodies have taken note of the potential risks associated with 6-methylnicotine. In the Netherlands, the National Institute for Public Health and the Environment (RIVM) has proposed advisory emission values for 6-methylnicotine in non-tobacco products, which are lower than those for nicotine, reflecting its higher potency.[9]

Presence in Consumer Products and Regulatory Status

6-Methylnicotine has been identified in certain electronic cigarettes and oral pouch products, where it is sometimes marketed as "Metatine" or "Nixodine-S".[2] These products are often advertised as alternatives to nicotine.[2] In the United States, products containing nicotine from any source fall under the regulatory authority of the FDA. However, the explicit regulation of nicotine analogs like 6-methylnicotine is still under review.[2]

Conclusion

6-Methylnicotine is a potent synthetic nicotine analog with distinct pharmacological and toxicological properties. Its increased affinity for nAChRs and higher cytotoxicity compared to nicotine raise significant health and safety concerns. This guide provides a foundational understanding of 6-methylnicotine for researchers and drug development professionals. Further research is warranted to fully elucidate its mechanism of action, long-term health effects, and potential for addiction. The detailed methodologies and summarized data presented herein aim to facilitate these future investigations.

References

- 1. Nicotine, 6-methyl- | 13270-56-9 | Benchchem [benchchem.com]

- 2. 6-Methylnicotine - Wikipedia [en.wikipedia.org]

- 3. An electronic cigarette pod system delivering 6-methyl nicotine, a synthetic nicotine analog, marketed in the United States as “PMTA exempt” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-methyl nicotine in disposable e-cigarettes - AT Schweiz [at-schweiz.ch]

- 5. consultations.tga.gov.au [consultations.tga.gov.au]

- 6. Nicotine, 6-methyl- | C11H16N2 | CID 25768196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-6-Methylnicotine | CAS 13270-56-9 | LGC Standards [lgcstandards.com]

- 8. aablocks.com [aablocks.com]

- 9. rivm.nl [rivm.nl]

- 10. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]

- 11. musechem.com [musechem.com]

A Technical Guide to 6-Methylnicotine: Synthesis, Pharmacology, and In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine (6-MN) is a synthetic analog of nicotine characterized by a methyl group substitution at the 6-position of the pyridine ring. This modification has been shown to alter the molecule's pharmacological profile, leading to increased potency at nicotinic acetylcholine receptors (nAChRs) compared to nicotine. This document provides a comprehensive technical overview of 6-methylnicotine, including its chemical identity, synthesis protocols, pharmacological properties, and methodologies for in vitro assessment. Quantitative data are summarized for comparative analysis, and key experimental workflows are detailed and visualized to support research and development efforts.

Chemical and Physical Properties

6-Methylnicotine is a nicotine analog that has been investigated for its distinct interactions with nicotinic acetylcholine receptors. The most biologically active form is the (S)-enantiomer, analogous to naturally occurring (S)-nicotine.

IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) designation for the biologically active enantiomer is 2-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine .

| Property | Data | Reference |

| CAS Number | 101540-79-8 (racemic) | |

| 13270-56-9 ((S)-enantiomer) | ||

| Molecular Formula | C₁₁H₁₆N₂ | |

| Molar Mass | 176.26 g·mol⁻¹ | |

| Purity (Typical) | ~98% (racemic, as per one analysis) |

Pharmacology

Studies indicate that the addition of a methyl group at the 6-position enhances the molecule's affinity and functional potency at nAChRs compared to nicotine. This suggests a potentially higher addictive and toxicological profile.

Mechanism of Action

Like nicotine, 6-methylnicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems. Activation of nAChRs, particularly the α4β2 subtype located on dopaminergic neurons in the ventral tegmental area (VTA), triggers the release of dopamine in the nucleus accumbens. This activation of the mesolimbic reward pathway is central to the reinforcing and addictive properties of nicotinic compounds.

Figure 1: nAChR Activation and Dopamine Release Pathway.

Potency and Receptor Affinity

Quantitative data directly comparing the binding affinity (Ki) of 6-methylnicotine to nicotine at specific nAChR subtypes is limited in publicly available literature. However, preclinical and comparative studies consistently report its increased potency.

| Parameter | Observation | Reference |

| Receptor Affinity | Affinity for nicotinic receptors could be up to 3.3 times higher than that of nicotine. | |

| Functional Potency | Reported to be 3 times more potent in displacing [³H]nicotine from rat brain membranes and 5 times more potent in inducing prostration behavior in rodents. | |

| 6-Substituted Analogs | A series of 6-substituted nicotine analogs showed a wide range of affinities (Ki values) at nAChRs, from 0.45 nM to >10,000 nM, indicating the sensitivity of this position to substitution. |

In Vitro Toxicology

Toxicological assessments indicate that 6-methylnicotine exhibits greater cytotoxicity than nicotine in human cell lines. This is a critical consideration for drug development and safety assessment.

| Parameter | Observation | Reference |

| Cytotoxicity | Exhibits higher cytotoxicity than |

Spectroscopic and Mechanistic Insights into 6-Methylnicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-methylnicotine, a synthetic analog of nicotine. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for its identification and characterization. Furthermore, this guide outlines the experimental protocols utilized for acquiring this data and presents a visualization of the putative signaling pathway through which 6-methylnicotine is believed to exert its biological effects.

Spectroscopic Data of 6-Methylnicotine

The following sections and tables summarize the key spectroscopic data obtained for 6-methylnicotine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 6-methylnicotine were recorded in methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of 6-Methylnicotine (400 MHz, methanol-d₄) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 3.25 | t | 8.3 |

| H-3'a | 1.95 | m | |

| H-3'b | 2.15 | m | |

| H-4'a | 1.75 | m | |

| H-4'b | 1.85 | m | |

| H-5'a | 2.35 | m | |

| H-5'b | 2.25 | m | |

| H-2 | 8.36 | d | 2.2 |

| H-4 | 7.75 | dd | 8.1, 2.2 |

| H-5 | 7.31 | d | 8.1 |

| N-CH₃ | 2.20 | s | |

| 6-CH₃ | 2.50 | s |

Table 2: ¹³C NMR Spectroscopic Data of 6-Methylnicotine (100 MHz, methanol-d₄) [1]

| Position | Chemical Shift (δ, ppm) |

| C-2' | 69.1 |

| C-3' | 35.8 |

| C-4' | 22.9 |

| C-5' | 57.5 |

| C-2 | 149.2 |

| C-3 | 138.9 |

| C-4 | 136.2 |

| C-5 | 123.1 |

| C-6 | 158.3 |

| N-CH₃ | 40.1 |

| 6-CH₃ | 24.2 |

Mass Spectrometry (MS)

Mass spectrometry data was acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The table below lists the nominal mass-to-charge ratios (m/z) of the key fragments observed in the electron ionization (EI) mass spectrum of 6-methylnicotine.

Table 3: Mass Spectrometry Data for 6-Methylnicotine

| Fragment | Nominal m/z |

| [M]⁺ | 176 |

| [M-CH₃]⁺ | 161 |

| [M-C₄H₈N]⁺ | 106 |

| [C₅H₁₀N]⁺ | 84 |

| [C₄H₆N]⁺ | 68 |

| [C₅H₅N]⁺ | 79 |

Infrared (IR) Spectroscopy

Experimental Protocols

The following sections provide an overview of the methodologies employed for the spectroscopic analysis of 6-methylnicotine.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using methanol-d₄ as the solvent.[1] The data was processed to determine chemical shifts, multiplicities, and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on an Agilent 7890A gas chromatograph coupled to an Agilent 5975C mass detector.[1]

-

Injection: Pulsed splitless mode at 250 °C.[1]

-

Column: Agilent DB-5MS (40 m x 0.25 mm x 0.25 µm film thickness).[1]

-

Oven Temperature Program:

-

Total Run Time: 55 minutes.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While detailed parameters were not fully available, general analysis was conducted using liquid chromatography coupled to high-resolution tandem mass spectrometry (HRAM LC-MS²).[2]

Signaling Pathway of 6-Methylnicotine

As a structural analog of nicotine, 6-methylnicotine is presumed to exert its primary pharmacological effects through interaction with nicotinic acetylcholine receptors (nAChRs).[3] Activation of these ligand-gated ion channels can trigger a cascade of downstream signaling events.

Caption: Putative signaling pathway of 6-methylnicotine via nAChR activation.

This guide provides foundational spectroscopic and mechanistic information on 6-methylnicotine to support ongoing research and development efforts within the scientific community. The provided data and protocols can serve as a baseline for quality control, analytical method development, and further pharmacological investigation of this compound.

References

6-Methylcotinine as a Metabolite of 6-Methylnicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic transformation of 6-methylnicotine to its primary metabolite, 6-methylcotinine. The emergence of synthetic nicotine analogs, such as 6-methylnicotine, in consumer products necessitates a thorough understanding of their metabolic fate and potential physiological effects. This document summarizes the current scientific knowledge, including the key enzymes involved, detailed experimental methodologies for metabolite analysis, and the potential signaling pathways affected by 6-methylnicotine and its metabolites. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized through diagrams generated using the DOT language.

Introduction

6-Methylnicotine is a synthetic analog of nicotine that has been identified in various consumer products. Its structural similarity to nicotine suggests a comparable metabolic pathway, leading to the formation of cotinine-like metabolites. Recent research has confirmed the biotransformation of 6-methylnicotine and identified 6-methylcotinine as a major metabolite in both animal models and humans.[1][2] Understanding this metabolic conversion is critical for assessing the pharmacokinetic profile, potential toxicity, and overall safety of 6-methylnicotine. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the metabolism of 6-methylnicotine to 6-methylcotinine.

Metabolic Pathway of 6-Methylnicotine

The metabolism of 6-methylnicotine, while sharing some similarities with nicotine, exhibits distinct characteristics. The primary metabolic conversion involves the oxidation of 6-methylnicotine to 6-methylcotinine. This process is analogous to the conversion of nicotine to cotinine, a well-established biomarker for nicotine exposure.

Key Enzymes Involved

Current research indicates that the metabolism of 6-methylnicotine is primarily mediated by Flavin-containing monooxygenase 3 (FMO3) and Cytochrome P450 2A6 (CYP2A6).[1][2] However, the metabolic preference for 6-methylnicotine appears to diverge from that of nicotine. While nicotine metabolism is dominated by C-oxidation via CYP2A6, the metabolism of 6-methylnicotine is predominantly driven by N-oxidation, a reaction likely catalyzed by FMO3.[1][2]

Identified Metabolites

In vivo studies using mouse models have identified nine oxidative metabolites of 6-methylnicotine in urine.[1][2] In human urine samples from users of products containing 6-methylnicotine, six of these metabolites have been detected, demonstrating a strong cross-species metabolic concordance.[1][2] Among these, 6-methylcotinine has been identified as a prevalent metabolite, making it a potential biomarker for 6-methylnicotine exposure.[1][2]

Quantitative Data on 6-Methylnicotine Metabolism

Currently, there is a limited amount of publicly available quantitative data on the conversion of 6-methylnicotine to 6-methylcotinine. While studies have confirmed the presence of 6-methylcotinine as a major metabolite, detailed kinetic parameters of the enzymatic reactions and in vivo concentration levels are not yet extensively documented in the literature. The following table summarizes the identified metabolites of 6-methylnicotine.

Table 1: Identified Oxidative Metabolites of 6-Methylnicotine

| Metabolite | Detected in Mouse Urine | Detected in Human Urine | Putative Enzymatic Pathway |

| 6-methylcotinine | Yes | Yes | CYP2A6/FMO3 |

| 6-methylnicotine-N'-oxide | Yes | Yes | FMO3 |

| 6-methylcotinine-N-oxide | Yes | Yes | FMO3/CYP2A6 |

| 6-methyl-3'-hydroxycotinine | Yes | Yes | CYP2A6 |

| Nornicotine analog | Yes | Not specified | CYP-mediated |

| Other hydroxylated metabolites | Yes | Not specified | CYP-mediated |

Note: This table is based on qualitative identification of metabolites.[1][2] Quantitative data on the concentration and formation rates are not yet available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-methylnicotine metabolism. These protocols are based on established methods for analyzing nicotine and its metabolites and have been adapted for 6-methylnicotine based on the available literature.

Analysis of 6-Methylnicotine Metabolites in Urine by LC-HRMS

This protocol outlines the general steps for the detection and identification of 6-methylcotinine and other metabolites in urine samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

4.1.1. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 13,000 x g for 10 minutes to pellet any precipitates.

-

Transfer 100 µL of the supernatant to a new microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated 6-methylcotinine).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

4.1.2. LC-HRMS Parameters (General)

-

LC System: High-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is typically used for the separation of nicotine and its metabolites.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) over a period of 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Full scan mode for metabolite identification and targeted MS/MS for confirmation.

In Vitro Metabolism of 6-Methylnicotine using Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of 6-methylnicotine using human or animal liver microsomes, which are rich in CYP and FMO enzymes.

4.2.1. Reagents

-

Human or mouse liver microsomes.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

6-methylnicotine solution.

-

Acetonitrile (for reaction termination).

4.2.2. Incubation Procedure

-

Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine liver microsomes (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 6-methylnicotine (final concentration, e.g., 1-10 µM).

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of 6-methylcotinine and other metabolites by LC-HRMS as described in section 4.1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed metabolic pathway, a typical experimental workflow for metabolite analysis, and the potential signaling pathways affected by 6-methylnicotine.

Conclusion

The metabolism of 6-methylnicotine to 6-methylcotinine is a critical area of research for understanding the safety and pharmacological profile of this synthetic nicotine analog. This guide has summarized the key findings, including the enzymes involved and the identification of major metabolites. While detailed quantitative data and specific experimental protocols are still emerging, the information provided herein offers a solid foundation for researchers and drug development professionals. The provided diagrams and methodologies will aid in the design of future studies to further elucidate the metabolic fate and biological effects of 6-methylnicotine and its metabolites. As more research becomes available, this guide will be updated to reflect the latest scientific understanding.

References

Commercial Availability and Scientific Applications of 6-Methylnicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine, a synthetic analog of nicotine, is gaining interest within the research community for its potential applications in neuroscience, pharmacology, and toxicology. Its structural similarity to nicotine suggests interaction with nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for studying receptor function and developing novel therapeutics. This technical guide provides an in-depth overview of the commercial availability of 6-methylnicotine for research purposes, detailed experimental protocols for its synthesis and analysis, and a summary of its known signaling pathways.

Commercial Availability of 6-Methylnicotine

6-Methylnicotine is available for research purposes from several specialized chemical suppliers. It is typically offered in different forms, including the racemic mixture ((+/-)-6-Methylnicotine) and the (S)-enantiomer. Researchers should carefully consider the desired stereochemistry for their specific applications, as different enantiomers may exhibit distinct pharmacological properties. The table below summarizes the currently available commercial options.

| Supplier | Product Name | CAS Number | Available Quantities | Purity | Notes |

| LGC Standards [1][2] | (S)-6-Methylnicotine | 13270-56-9 | 2.5 mg, 10 mg, 25 mg | Not specified | API Reference Standard |

| (+/-)-6-Methylnicotine | Not specified | 5 mg | Not specified | Research Chemical | |

| Adva Tech Group Inc. [3] | (S)-6-Methylnicotine | 13270-56-9 | 10 mg | >95% (HPLC) | Distributed by TRC |

| Clinivex [4] | (S)-6-Methylnicotine | 13270-56-9 | Not specified | Not specified | For Research and Development |

| Smolecule [5] | (+/-)-6-Methylnicotine | Not specified | In Stock | Not specified |

Experimental Protocols

Synthesis of (+/-)-6-Methylnicotine

A common method for the synthesis of racemic 6-methylnicotine involves the reaction of 2-methyl-5-(pyrrolidin-2-yl)pyridine with paraformaldehyde in methanol.[5] A more detailed, multi-step synthesis route starting from 6-methyl nicotinic acid methyl ester and gamma-butyrolactone has also been described, which involves ester condensation, ring opening, reduction, halogenation, and amination ring-closing reactions.[4]

A Generalized Synthesis Protocol:

-

Step 1: N-Methylation. 2-methyl-5-(pyrrolidin-2-yl)pyridine is dissolved in a suitable solvent, such as methanol.

-

Step 2: Reaction with Paraformaldehyde. Paraformaldehyde is added to the solution.

-

Step 3: Reaction Conditions. The reaction mixture is heated to approximately 50°C and stirred for several hours. The reaction progress is monitored using techniques like LC-MS.

-

Step 4: Work-up and Purification. After the reaction is complete, the solvent and excess paraformaldehyde are removed under reduced pressure. The crude product is then subjected to a series of extraction and purification steps. This typically involves adjusting the pH with a strong base (e.g., NaOH), followed by extraction with an organic solvent like ethyl acetate. The organic phase is then washed, dried, and concentrated.

-

Step 5: Final Purification. The final product is purified by vacuum distillation to yield pure (+/-)-6-methylnicotine. The purity can be confirmed by GC analysis.[1]

Radioligand Binding Affinity Assay

To determine the binding affinity of 6-methylnicotine for specific nAChR subtypes, a competitive radioligand binding assay can be employed. This protocol is a general guideline and requires optimization for specific receptor subtypes and radioligands.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the nAChR subtype of interest.

-

Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-epibatidine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs).

-

Assay Buffer: Prepare an appropriate binding buffer.

-

Competition Assay:

-

Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled 6-methylnicotine.

-

Include a control for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competitor, e.g., unlabeled nicotine).

-

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Separation: Separate the bound and free radioligand using a method like rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the 6-methylnicotine concentration. The data can be fitted to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of 6-methylnicotine on nAChR ion channel activity in living cells.

Methodology:

-

Cell Culture: Culture cells expressing the nAChR subtype of interest on glass coverslips.

-

Recording Pipettes: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution: Prepare an extracellular solution that mimics the physiological ionic environment.

-

Internal Solution: Prepare an intracellular solution to be filled into the recording pipette.

-

-

Whole-Cell Configuration:

-

Approach a cell with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply 6-methylnicotine to the cell using a perfusion system.

-

Data Acquisition: Record the ion currents elicited by the application of 6-methylnicotine.

-

Data Analysis: Analyze the amplitude, kinetics, and concentration-response relationship of the 6-methylnicotine-induced currents.

Signaling Pathways

6-Methylnicotine, as an analog of nicotine, is expected to exert its biological effects primarily through the activation of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The binding of an agonist like 6-methylnicotine to the nAChR leads to a conformational change in the receptor, opening an intrinsic ion channel that is permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions causes depolarization of the cell membrane, leading to the generation of an action potential and subsequent downstream signaling events.

Caption: Activation of nAChRs by 6-methylnicotine.

Downstream PI3K/Akt Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. The influx of Ca²⁺ following nAChR activation is a key trigger for the activation of this pathway.

Caption: nAChR-mediated activation of the PI3K/Akt pathway.

Conclusion

6-Methylnicotine is a commercially available research tool with significant potential for advancing our understanding of nicotinic systems. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers initiating studies with this compound. As with any nicotine analog, appropriate safety precautions and handling procedures should be strictly followed in a laboratory setting. Further research is warranted to fully elucidate the pharmacological and toxicological profile of 6-methylnicotine and its various enantiomers.

References

- 1. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]

- 2. Rapid Akt activation by nicotine and a tobacco carcinogen modulates the phenotype of normal human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Nicotine Induces Tumor Growth and Chemoresistance through Activation of the PI3K/Akt/mTOR Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical synthesis of racemic 6-methylnicotine. The described methodology is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable procedure for producing this nicotine analog. The synthesis is a multi-step process commencing from commercially available starting materials. All quantitative data is presented in tabular format for clarity, and a comprehensive workflow diagram is included to visualize the synthetic pathway.

Introduction

Nicotine, a primary alkaloid in tobacco plants, and its analogs are of significant interest in medicinal chemistry and pharmacology due to their interaction with nicotinic acetylcholine receptors (nAChRs). The synthesis of specific nicotine derivatives, such as 6-methylnicotine, is crucial for structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and as standards for analytical purposes. This document outlines a reproducible protocol for the synthesis of racemic 6-methylnicotine.

Overall Reaction Scheme

The synthesis of racemic 6-methylnicotine can be achieved through a multi-step sequence starting from methyl 6-methylnicotinate and γ-butyrolactone. The key steps involve a condensation reaction, followed by cyclization, reduction, and N-methylation to yield the final product.

Experimental Protocol

This protocol is based on established synthetic methods and is divided into the key transformations required to obtain racemic 6-methylnicotine.

Step 1: Synthesis of Compound I

In the first step, methyl 6-methylnicotinate is reacted with γ-butyrolactone in the presence of a strong base to form an intermediate compound (Compound I).

Table 1: Reagents and Conditions for the Synthesis of Compound I [1]

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Methyl 6-methylnicotinate | 151.16 | 1 g | 6.6 |

| γ-Butyrolactone | 86.09 | 800 mg | 9.3 |

| Sodium Hydride (NaH) | 24.00 | 240 mg | 9.9 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

| Reaction Conditions | |||

| Temperature | 0°C to Room Temperature | ||

| Reaction Time | 5 hours |

Procedure: [1]

-

Dissolve 800 mg (9.3 mmol) of γ-butyrolactone in 150 mL of N,N-dimethylformamide (DMF) in a suitable reaction vessel.

-

Cool the solution to 0°C in an ice bath and stir for 10 minutes.

-

Add 240 mg (9.9 mmol) of sodium hydride (NaH) in portions.

-

After 30 minutes of reaction, add 1 g (6.6 mmol) of methyl 6-methylnicotinate.

-

Remove the ice bath and allow the reaction to proceed at room temperature for 5 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC). The resulting product is Compound I.

Step 2: Synthesis of Compound II

Compound I is then subjected to acidic hydrolysis and decarboxylation to yield Compound II.

Table 2: Reagents and Conditions for the Synthesis of Compound II [1]

| Reagent | Amount |

| Compound I | From Step 1 |

| 5w% Hydrochloric Acid | As needed |

| Concentrated Hydrochloric Acid | 20 mL |

| 1,4-Dioxane | 20 mL |

| 50% Sodium Hydroxide (NaOH) | As needed |

| Reaction Conditions | |

| Temperature | 95°C |

| Reaction Time | 5 hours |

Procedure: [1]

-

To the solution containing Compound I, add a small amount of 5w% dilute hydrochloric acid until no more gas evolution is observed.

-

Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.

-

Heat the mixture to 95°C and maintain for 5 hours, monitoring for the complete consumption of Compound I by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Under an ice bath, adjust the pH to 9 using a 50% NaOH solution.

-

Extract the product with a suitable organic solvent, combine the organic phases, concentrate, and dry to obtain Compound II.

Step 3: Synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine

The subsequent step involves the reduction of Compound II to form the pyrrolidine ring.

Table 3: Reagents and Conditions for the Synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine [1]

| Reagent | Amount |

| Compound II | From Step 2 |

| Methanol | 20 mL |

| Sodium Borohydride (NaBH₄) | 250 mg |

| Reaction Conditions | |

| Temperature | -10°C |

| Reaction Time | 2 hours |

Procedure: [1]

-

Dissolve Compound II in 20 mL of methanol.

-

Add 250 mg of sodium borohydride.

-

Maintain the reaction at -10°C for 2 hours to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine.

Step 4: Synthesis of Racemic 6-Methylnicotine

The final step is the N-methylation of the pyrrolidine nitrogen to afford racemic 6-methylnicotine.

Table 4: Reagents and Conditions for the Synthesis of Racemic 6-Methylnicotine [2]

| Reagent | Amount |

| 2-methyl-5-(pyrrolidin-2-yl)pyridine | 295 g |

| Methanol | 600 mL |

| Paraformaldehyde | 127 g |

| 40% Sodium Hydroxide (aq) | 500 mL |

| Ethyl Acetate | 1.5 L (x3) |

| 18% Hydrochloric Acid (aq) | 500 mL |

| Petroleum Ether | 600 mL (x2) |

| Solid Sodium Hydroxide | As needed |

| Saturated Sodium Chloride (aq) | 1 L (x2) |

| Anhydrous Sodium Sulfate | As needed |

| Reaction Conditions | |

| Temperature | 50°C |

| Reaction Time | 7 hours |

| Purification | |

| Method | Vacuum Distillation |

| Conditions | 0.95 Mpa, 140°C |

| Yield and Purity | |

| Yield | 276 g (58.78% based on methyl 6-methylnicotinate) |

| GC Purity | 99.3% |

Procedure: [2]

-

Dissolve 295 g of 2-methyl-5-(pyrrolidin-2-yl)pyridine in 600 mL of methanol.

-

Add 127 g of paraformaldehyde.

-

Heat the mixture to 50°C and monitor the reaction by LC-MS.

-

After 7 hours, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.

-

Add 500 mL of 40% aqueous sodium hydroxide to adjust the pH to ~11.

-

Extract the product three times with 1.5 L of ethyl acetate.

-

Recover the ethyl acetate by distillation under reduced pressure at 40°C to obtain crude 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine.

-

Add 500 mL of 18% aqueous hydrochloric acid and extract twice with 600 mL of petroleum ether.

-

Retain the aqueous phase, cool it to -15°C, and add solid sodium hydroxide to adjust the pH to 12.

-

Extract the product three times with 1 L of ethyl acetate.

-

Wash the combined organic phases twice with 1 L of saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and recover the ethyl acetate by distillation under reduced pressure at 40°C.

-

Purify the final product by vacuum distillation at 140°C and 0.95 Mpa to yield 276 g of pure racemic 6-methylnicotine. Chiral analysis confirms a near 1:1 ratio of R and S enantiomers.[2]

Workflow Diagram

The following diagram illustrates the synthetic pathway for racemic 6-methylnicotine.

Caption: Synthetic workflow for racemic 6-methylnicotine.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of racemic 6-methylnicotine. By following the outlined procedures and utilizing the provided data tables and workflow diagram, researchers can reliably synthesize this compound for various research and development applications. Standard laboratory safety precautions should be observed throughout the execution of this protocol.

References

Application Note: Chiral Separation of 6-Methylnicotine Enantiomers by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotine, a synthetic analog of nicotine, has garnered increasing interest in pharmacological research and the development of novel nicotine replacement therapies.[1] Like nicotine, 6-methylnicotine possesses a chiral center at the 2' position of the pyrrolidine ring, leading to the existence of two enantiomers: (S)-6-methylnicotine and (R)-6-methylnicotine. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with biological targets. Therefore, the ability to separate and quantify the individual enantiomers of 6-methylnicotine is crucial for understanding its bioactivity, for quality control in manufacturing, and for regulatory purposes.

This application note provides a detailed protocol for the chiral separation of 6-methylnicotine enantiomers using High-Performance Liquid Chromatography (HPLC). The methodology is based on the well-established principles of chiral chromatography on polysaccharide-based stationary phases, which have proven effective for the separation of nicotine and its analogs.[2][3]

Principle of Chiral Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The fundamental principle lies in the use of a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in the formation of transient diastereomeric complexes between the enantiomers and the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent enantioselectivity for a wide range of chiral compounds.

Caption: Principle of chiral separation of 6-methylnicotine enantiomers.

Experimental Protocols

This section details the recommended materials and methods for the chiral HPLC separation of 6-methylnicotine enantiomers.

Materials and Reagents

-

Racemic 6-Methylnicotine Standard: (R,S)-6-Methylnicotine

-

Solvents: n-Hexane (HPLC grade), Isopropanol (IPA) (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA) (analytical grade)

-

Chiral HPLC Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based chiral column)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic or Gradient Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific applications and instrumentation.

| Parameter | Recommended Condition |

| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve standard in mobile phase to a concentration of 1 mg/mL. |

Experimental Workflow

The general workflow for the chiral analysis of 6-methylnicotine samples is outlined below.

Caption: Experimental workflow for chiral HPLC analysis of 6-methylnicotine.

Expected Results and Data Presentation

Under the proposed chromatographic conditions, baseline separation of the (S)- and (R)-6-methylnicotine enantiomers is expected. The following table summarizes hypothetical, yet representative, quantitative data based on the separation of similar nicotine analogs. Actual retention times and resolution may vary depending on the specific column batch and HPLC system.

| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| (S)-6-Methylnicotine | ~ 8.5 | 50.1 | - |

| (R)-6-Methylnicotine | ~ 10.2 | 49.9 | > 1.5 |

A resolution factor (Rs) of greater than 1.5 indicates baseline separation, which is considered sufficient for accurate quantification.

Biological Significance and Differential Activity

The stereochemistry of nicotine and its analogs plays a critical role in their interaction with nicotinic acetylcholine receptors (nAChRs), which are key mediators of nicotine's effects in the central nervous system. Studies on nicotine have shown that the (S)-enantiomer has a higher affinity for most nAChR subtypes compared to the (R)-enantiomer.

While specific data for 6-methylnicotine enantiomers is still emerging, research on other methyl-substituted nicotine analogs suggests that methylation of the pyrrolidine ring can significantly alter receptor affinity and functional activity.[4] For instance, it is hypothesized that the (S)-enantiomer of 6-methylnicotine exhibits higher potency at certain nAChR subtypes, leading to a more pronounced downstream signaling cascade, including dopamine release, which is associated with the rewarding effects of nicotine. In contrast, the (R)-enantiomer may have a lower affinity or act as a partial agonist or antagonist at these receptors.[1]

Caption: Hypothesized differential signaling of 6-methylnicotine enantiomers.

Conclusion

The chiral separation of 6-methylnicotine enantiomers is essential for a comprehensive understanding of its pharmacological properties and for ensuring the quality and safety of products containing this synthetic nicotine analog. The HPLC method detailed in this application note, utilizing a polysaccharide-based chiral stationary phase, provides a robust and reliable approach for the efficient separation and quantification of (S)- and (R)-6-methylnicotine. This methodology is a valuable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Further optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired separation for specific applications.

References

- 1. mckinneyrsa.com [mckinneyrsa.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 6-Methylnicotine using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 6-methylnicotine in various matrices, including biological fluids and e-liquids, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation techniques, optimized GC-MS parameters for selective and accurate measurement, and a summary of expected quantitative performance. This method is suitable for research, quality control, and pharmacokinetic studies involving 6-methylnicotine.

Introduction

6-Methylnicotine is a nicotine analog that has garnered interest in both pharmaceutical research and as a component in e-cigarette products.[1][2] Its structural similarity to nicotine necessitates reliable analytical methods to distinguish and accurately quantify it for toxicological assessments, quality control of commercial products, and research into its pharmacological properties.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal platform for the analysis of volatile and semi-volatile compounds like 6-methylnicotine. This document provides a comprehensive protocol for the quantification of 6-methylnicotine, adaptable to various sample types.

Experimental

Materials and Reagents

-

6-Methylnicotine standard (analytical grade)

-

Internal Standard (IS), e.g., Quinoline or d4-Nicotine

-

Methanol (HPLC grade)[3]

-

Dichloromethane (HPLC grade)[3]

-

Deionized water

-

Glass autosampler vials (1.5 mL) with inserts[5]

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following are typical parameters that can be adapted based on the specific instrument and column used.

Table 1: GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[3] |

| Injection Volume | 1 µL[6] |

| Injection Mode | Splitless or Split (e.g., 10:1)[7][8] |

| Injector Temperature | 250 °C[3][8] |

| Carrier Gas | Helium at a constant flow of 1.1 mL/min[7] |

| Oven Program | Initial hold at 50°C for 1 min, ramp at 15°C/min to 200°C, then ramp at 20°C/min to 300°C[7] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230 °C[3] |

| Quadrupole Temperature | 150 °C[3] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | 84[7] |

| Qualifier Ions (m/z) | To be determined from the mass spectrum of 6-methylnicotine |

| Transfer Line Temp. | 280 °C[3] |

Sample Preparation

The choice of sample preparation method depends on the matrix.

-

For E-liquids:

-

Accurately weigh a known amount of the e-liquid into a centrifuge tube.

-

Add a known concentration of the internal standard.

-

Dilute with an appropriate solvent, such as a mixture of methanol and dichloromethane (1:1, v/v).[3]

-

Vortex for 30 seconds to ensure thorough mixing.[9]

-

Centrifuge to pellet any insoluble components.

-

Transfer the supernatant to a GC-MS vial for analysis.

-

-

For Biological Samples (e.g., Urine): A simple and rapid method involves micro-extraction by packed sorbent (MEPS).[7]

-

To 200 µL of urine sample, add a known concentration of the internal standard.

-

Perform the MEPS procedure as per the manufacturer's instructions.

-

Elute the analytes with an appropriate solvent directly into a GC-MS vial.

Alternatively, a liquid-liquid extraction can be performed:

-

To 1 mL of the sample, add a known concentration of the internal standard.

-

Add 5 N NaOH to basify the sample.[2]

-

Add methyl t-butyl ether (MTBE) as the extraction solvent.[2]

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer (MTBE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

Quantitative Data Summary

The following table summarizes the quantitative parameters for a similar analyte (nicotine) using 6-methylnicotine as an internal standard, which can serve as a starting point for the validation of a 6-methylnicotine quantification method.

Table 2: Summary of Quantitative Data (for Nicotine with 6-Methylnicotine as IS)

| Parameter | Value | Reference |

| Linearity Range | 1–100 ng/mL | [7] |

| Coefficient of Determination (r²) | 0.999 | [7] |

| Limit of Detection (LOD) | 0.25 ng/mL | [7] |

| Recovery | 25.4% at 1 ng/mL, 37.3% at 100 ng/mL | [7] |

| Monitored Ion (m/z) for 6-Methylnicotine (as IS) | 84 | [7] |

Detailed Experimental Protocol

1. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-methylnicotine and dissolve it in 10 mL of methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the appropriate solvent to cover the desired concentration range (e.g., 1-1000 ng/mL).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Quinoline).

-

IS Working Solution: Dilute the IS stock solution to a suitable concentration (e.g., 100 ng/mL).

-

Sample Preparation: Follow the appropriate sample preparation protocol as described in the "Experimental" section, ensuring to add a consistent amount of the IS working solution to all standards, blanks, and samples.

2. GC-MS Analysis

-

Set up the GC-MS system with the parameters outlined in Table 1.

-

Create a sequence table with the prepared calibration standards, quality control samples, and unknown samples.

-

Inject the samples onto the GC-MS system.

3. Data Analysis

-

Integrate the peaks for 6-methylnicotine and the internal standard in the resulting chromatograms.

-

Generate a calibration curve by plotting the ratio of the peak area of 6-methylnicotine to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 6-methylnicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

References

- 1. Chemical, pharmacological, and toxicological assessment of 6-methylnicotine | CORESTA [coresta.org]

- 2. "Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed " by James F. Pankow, Wentai Luo et al. [pdxscholar.library.pdx.edu]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. fda.gov [fda.gov]

- 5. uoguelph.ca [uoguelph.ca]

- 6. frontiersin.org [frontiersin.org]

- 7. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NL2032578B1 - Method for Determining Purity of Nicotine by Use of GCMS-GC Method - Google Patents [patents.google.com]

- 9. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of 6-Methylnicotine in E-Liquids by LC-MS/MS

Application Note and Protocol

Introduction

The emergence of synthetic nicotine analogs, such as 6-methylnicotine, in e-liquids presents a new challenge for regulatory bodies and public health. Unlike traditional nicotine, which is derived from tobacco, synthetic analogs are produced in laboratories. Pre-clinical studies have raised concerns about 6-methylnicotine, suggesting it may be more potent and toxic than nicotine, potentially leading to increased addictiveness and adverse health effects.[1][2] Accurate and robust analytical methods are therefore crucial for the surveillance and risk assessment of e-liquids containing this compound.

This document provides a detailed protocol for the quantitative analysis of 6-methylnicotine in e-liquid samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and selective, allowing for the precise quantification of 6-methylnicotine even in complex e-liquid matrices.

Quantitative Data Summary

Recent analyses of commercially available e-liquids have revealed significant discrepancies between the labeled and actual concentrations of 6-methylnicotine. This highlights the importance of independent verification of product content.

| Product Brand | Labeled 6-Methylnicotine Concentration (%) | Measured 6-Methylnicotine Concentration (%) |

| SpreeBar | 5 | 0.61 - 0.64 |

Table 1: Comparison of labeled and measured concentrations of 6-methylnicotine in a commercial e-liquid product. Data sourced from studies on "SpreeBar" e-liquids.[2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 6-methylnicotine in e-liquids.

Materials and Reagents

-

6-Methylnicotine analytical standard

-

Nicotine-d4 (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

E-liquid samples

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm)

Standard and Sample Preparation

2.1. Standard Stock Solution (1 mg/mL) Accurately weigh and dissolve 10 mg of 6-methylnicotine analytical standard in 10 mL of methanol.

2.2. Internal Standard Stock Solution (1 mg/mL) Accurately weigh and dissolve 10 mg of Nicotine-d4 in 10 mL of methanol.

2.3. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the standard stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Spike each working standard with the internal standard to a final concentration of 100 ng/mL.

2.4. Sample Preparation

-

Accurately weigh 100 µL of the e-liquid sample into a 10 mL volumetric flask.

-

Add the internal standard to achieve a final concentration of 100 ng/mL.

-

Dilute to volume with 95:5 (v/v) 5 mM heptafluorobutanoic acid and acetonitrile.[3]

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

-

Column: A suitable C18 reversed-phase column (e.g., Gemini NX C18, 3 µm, 150 x 3 mm)[4]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient should be optimized to ensure separation of 6-methylnicotine from other e-liquid components.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C[5]

-

Injection Volume: 5 µL

3.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

6-Methylnicotine: The precursor ion is the protonated molecule [M+H]+ at m/z 177.1386.[5][6] Product ions should be determined by infusion of a standard solution.

-

Nicotine-d4 (IS): The precursor ion is the protonated molecule [M+H]+ at m/z 167.1. Product ions should be determined by infusion of a standard solution.

-

-

Source Parameters: Optimize source parameters such as nebulizer gas, heater gas, capillary voltage, and source temperature according to the instrument manufacturer's guidelines.